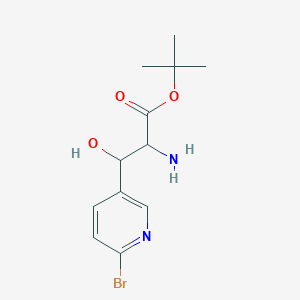

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C12H17BrN2O3 |

|---|---|

Molecular Weight |

317.18 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3 |

InChI Key |

WYIHGHACRHRGLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Protection and Functionalization of Amino Group

The amino group is commonly protected with a tert-butoxycarbonyl group under alkaline conditions to yield a Boc-protected intermediate. This step prevents unwanted reactions during subsequent coupling steps.

- Reagents: Boc anhydride, organic or inorganic base (e.g., triethylamine, sodium carbonate).

- Solvents: Dimethylformamide, tetrahydrofuran, or dichloromethane.

- Conditions: Room temperature to mild heating, inert atmosphere.

Formation of the 6-Bromopyridin-3-yl Substituent

The 6-bromopyridin-3-yl moiety can be introduced via Suzuki coupling reactions, which are palladium-catalyzed cross-couplings between a boronic acid derivative and a halogenated pyridine.

- Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate, cesium carbonate, or sodium hydroxide.

- Solvent: Mixture of water and organic solvents like 1,4-dioxane or tetrahydrofuran.

- Temperature: Elevated temperatures (e.g., 80–100 °C).

- Reaction time: Several hours.

Introduction of the Hydroxy Group and Esterification

The hydroxy group at the 3-position of the propanoate is introduced either by nucleophilic substitution or oxidation of a precursor intermediate. Esterification to form the tert-butyl ester is achieved using tert-butyl alcohol or tert-butyl chloroformate under acidic or basic catalysis.

- Reagents: Tert-butyl chloroformate for esterification.

- Solvents: Dichloromethane, ethyl acetate.

- Conditions: Ambient to mild heating.

Purification

The final compound is purified by chromatographic techniques such as silica gel column chromatography, recrystallization, or preparative high-performance liquid chromatography to ensure high purity and yield.

Representative Preparation Procedure (Based on Patent EP4140997A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino group protection | Boc anhydride, triethylamine, DMF, room temperature | Yields Boc-protected intermediate |

| 2 | Metal-catalyzed coupling | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 80 °C | Suzuki coupling to attach 6-bromopyridin-3-yl |

| 3 | Hydroxy group introduction | Selective oxidation or nucleophilic substitution | May involve reagents like DIAD, DEAD |

| 4 | Esterification | Tert-butyl chloroformate, base, DCM | Formation of tert-butyl ester |

| 5 | Purification | Silica gel chromatography | Ensures compound purity |

Reaction Conditions and Solvent Choices

The choice of solvents and bases is critical for optimizing yield and purity. Common solvents include:

- N,N-Dimethylformamide (DMF)

- Tetrahydrofuran (THF)

- 1,4-Dioxane

- Dichloromethane (DCM)

- Ethyl acetate

Bases used range from organic bases like triethylamine to inorganic bases such as potassium carbonate or sodium hydroxide. The reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

Analytical Data and Verification

Characterization of the synthesized compound is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

- Mass spectrometry (MS) to verify molecular weight.

- High-performance liquid chromatography (HPLC) for purity assessment.

These analytical methods confirm the successful synthesis of this compound with high purity suitable for further pharmaceutical or chemical research applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose |

|---|---|---|---|

| Amino group protection | Boc anhydride, triethylamine | Room temp, DMF | Protect amine |

| Suzuki coupling | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O | 80 °C, inert atmosphere | Attach 6-bromopyridin-3-yl |

| Hydroxy group introduction | DIAD/DEAD or oxidation agents | Mild heating | Introduce hydroxyl |

| Esterification | Tert-butyl chloroformate, base | Ambient to mild heat | Form tert-butyl ester |

| Purification | Silica gel chromatography | Ambient | Isolate pure product |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural uniqueness lies in its 6-bromo-pyridin-3-yl group and tert-butyl ester. Key analogs include:

Key Observations :

- Halogen Effects: The 6-bromo substituent in the target compound enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs .

- Steric and Solubility Profiles: The tert-butyl group in the target compound improves solubility (logP ~0.71 for related tert-butyl esters ) relative to methyl esters (e.g., methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate, similarity score 0.81 ).

- Synthetic Efficiency : Derivatives with hydroxyl groups (e.g., 5-hydroxypyridin-2-yl) achieve higher yields (91% ) due to stabilized intermediates, whereas brominated analogs may require harsher conditions.

Electronic and Reactivity Comparisons

- 6-Bromo vs. 6-Chloro : Bromine’s higher electronegativity and larger atomic radius increase pyridine ring polarization, favoring nucleophilic aromatic substitution over chlorine .

- Amino vs. Hydroxyl Groups: The β-hydroxy-α-amino motif in the target compound supports chelation to metal catalysts (e.g., Ir in photoredox catalysis ), unlike analogs with simple aminooxy or carbamate groups .

Physicochemical Properties

- Lipophilicity: The tert-butyl ester contributes to moderate logP (~0.71 for tert-butyl 3-hydroxypropanoate ), whereas methyl esters (e.g., CAS 1217624-51-5 ) exhibit higher hydrophilicity.

- Thermal Stability : Decomposition temperatures vary; methyl esters with hydroxyl groups decompose at 163°C , while tert-butyl analogs likely exhibit higher stability.

Biological Activity

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl ester group, an amino group, and a bromopyridine moiety, is part of the amino acid derivatives class. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C12H17BrN2O2 |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | tert-butyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |

| InChI Key | VRRFFUAYBREYGI-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromopyridine moiety is essential for binding to these targets, while the amino and ester groups enhance the compound's reactivity and stability. Research indicates that this compound may modulate pathways involved in cellular signaling, potentially impacting processes such as inflammation and cell proliferation.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, as evidenced by assays measuring its ability to reduce oxidative stress in cells. For instance, compounds similar to this compound have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In particular, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines . The presence of the bromopyridine moiety appears to enhance these effects, suggesting a potential role in cancer therapeutics.

Case Studies

- Study on Neurodegenerative Diseases : A study explored the effects of similar compounds on Alzheimer's disease models, highlighting their ability to modulate amyloid-beta levels and β-secretase activity. While specific data on this compound was not provided, the structural similarities suggest potential applicability in neuroprotection .

- Antibacterial Activity : Research has indicated that derivatives of this compound possess antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at 8 μM for certain derivatives, suggesting that modifications in the structure can significantly impact antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.